molecular formula C8H12ClNO2 B15070292 O-(3-Methoxybenzyl)hydroxylaminehydrochloride

O-(3-Methoxybenzyl)hydroxylaminehydrochloride

Katalognummer: B15070292
Molekulargewicht: 189.64 g/mol
InChI-Schlüssel: KGZRKPDSZXMRNI-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(Ammoniooxy)methyl]-3-methoxybenzene chloride is a chemical compound with the molecular formula C8H12ClNO2. It is known for its unique structure, which includes an ammoniooxy group attached to a methoxybenzene ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(ammoniooxy)methyl]-3-methoxybenzene chloride typically involves the reaction of 3-methoxybenzyl chloride with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ammoniooxy group. The reaction conditions usually include a solvent like ethanol or methanol and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, the production of 1-[(ammoniooxy)methyl]-3-methoxybenzene chloride follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and quality. The final product is purified through crystallization or distillation techniques to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

1-[(Ammoniooxy)methyl]-3-methoxybenzene chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-[(Ammoniooxy)methyl]-3-methoxybenzene chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-[(ammoniooxy)methyl]-3-methoxybenzene chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The ammoniooxy group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and cellular processes, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride
  • 3-Methoxybenzylamine
  • 3-Methoxybenzyl chloride

Uniqueness

1-[(Ammoniooxy)methyl]-3-methoxybenzene chloride is unique due to its ammoniooxy group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and specificity in its interactions with molecular targets, making it a valuable tool in scientific research .

Eigenschaften

Molekularformel

C8H12ClNO2

Molekulargewicht

189.64 g/mol

IUPAC-Name

(3-methoxyphenyl)methoxyazanium;chloride

InChI

InChI=1S/C8H12NO2.ClH/c1-10-8-4-2-3-7(5-8)6-11-9;/h2-5H,6H2,1,9H3;1H/q+1;/p-1

InChI-Schlüssel

KGZRKPDSZXMRNI-UHFFFAOYSA-M

Kanonische SMILES

COC1=CC=CC(=C1)CO[NH3+].[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.